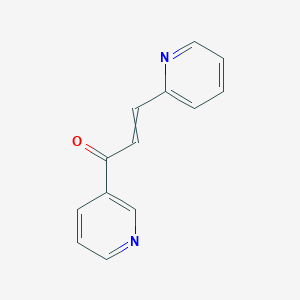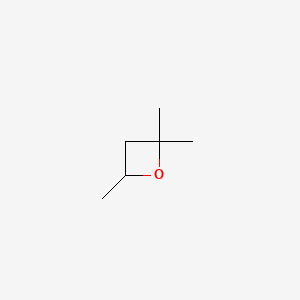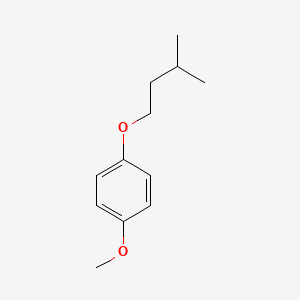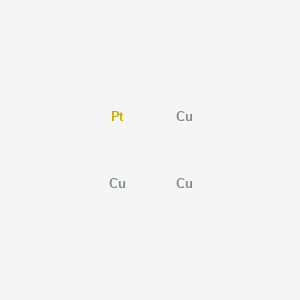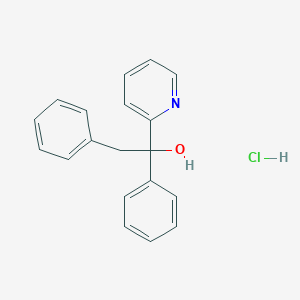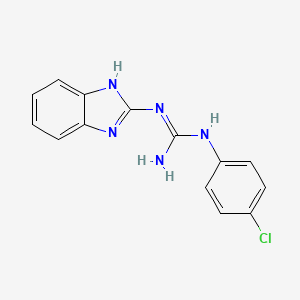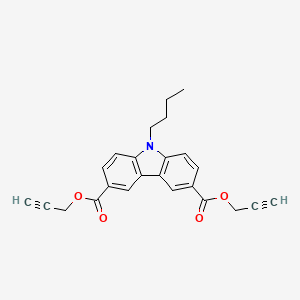
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is notable for its unique structural features, which include a carbazole core substituted with butyl and diprop-2-yn-1-yl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate typically involves the following steps:
N-Alkylation of Carbazole: The initial step involves the N-alkylation of carbazole with propargyl bromide under basic conditions to form 9-(prop-2-yn-1-yl)-9H-carbazole.
Esterification: The next step involves the esterification of the resulting compound with butyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbazole derivatives with new functional groups.
科学的研究の応用
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices due to its excellent photophysical properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
9-Prop-2-ynyl-9H-carbazole: A structurally similar compound with a prop-2-ynyl group instead of diprop-2-yn-1-yl.
3,6-Di-tert-butylcarbazole: A carbazole derivative with tert-butyl groups at the 3 and 6 positions.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: A compound with an aniline group attached to the carbazole core.
Uniqueness
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
特性
CAS番号 |
14278-02-5 |
|---|---|
分子式 |
C24H21NO4 |
分子量 |
387.4 g/mol |
IUPAC名 |
bis(prop-2-ynyl) 9-butylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C24H21NO4/c1-4-7-12-25-21-10-8-17(23(26)28-13-5-2)15-19(21)20-16-18(9-11-22(20)25)24(27)29-14-6-3/h2-3,8-11,15-16H,4,7,12-14H2,1H3 |
InChIキー |
ZSGIYYJWLHSUIE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OCC#C)C3=C1C=CC(=C3)C(=O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


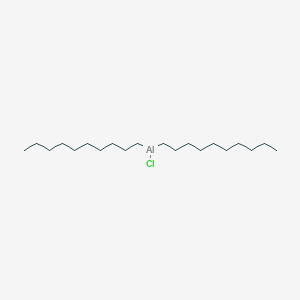

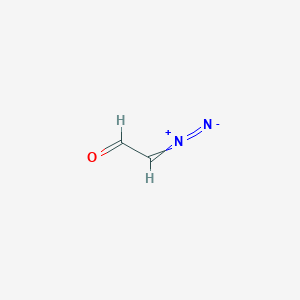

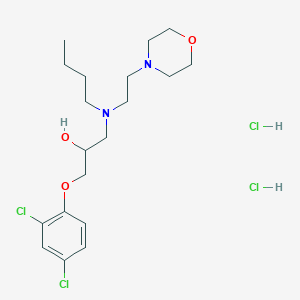
![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)

